Dichlorofluoroacetaldehyde
Overview
Description
Dichlorofluoroacetaldehyde: is a chemical compound that belongs to the class of haloaldehydes It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the carbon atom of the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorofluoroacetaldehyde can be synthesized from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride . The reaction typically involves the following steps:
Starting Material: Methyl dichlorofluoroacetate.
Reducing Agent: Lithium aluminum hydride.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the complete reduction of the ester to the aldehyde.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: Dichlorofluoroacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Dichlorofluoroacetic acid.
Reduction: Dichlorofluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dichlorofluoroacetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dichlorofluoroacetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of halogen atoms enhances its reactivity and allows for selective interactions with specific molecular targets.
Comparison with Similar Compounds
Trichloroacetaldehyde (Chloral): Similar in structure but with three chlorine atoms instead of two chlorine and one fluorine.
Trifluoroacetaldehyde (Fluoral): Contains three fluorine atoms instead of two chlorine and one fluorine.
Difluorochloroacetaldehyde: Contains two fluorine atoms and one chlorine atom.
Uniqueness: Dichlorofluoroacetaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its fully chlorinated or fluorinated counterparts. This unique combination allows for selective chemical transformations and applications in various fields.
Properties
IUPAC Name |
2,2-dichloro-2-fluoroacetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO/c3-2(4,5)1-6/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNLOJEYZYMFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878688 | |
Record name | Dichlorofluoroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.93 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63034-44-6 | |
Record name | Dichlorofluoroacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063034446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorofluoroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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